1-Decylpyrazole-4-carboxylic acid
Description
1-Decylpyrazole-4-carboxylic acid is a pyrazole derivative characterized by a decyl (C₁₀H₂₁) chain attached to the nitrogen at position 1 and a carboxylic acid (-COOH) group at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-decylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-3-4-5-6-7-8-9-10-16-12-13(11-15-16)14(17)18/h11-12H,2-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASCNKPTQKQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 1-decylpyrazole-4-carboxylic acid and its analogs:
Solubility and Reactivity
- Lipophilicity : The decyl chain in this compound drastically reduces aqueous solubility compared to 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which benefits from the polar methoxy group .
- Reactivity : The chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables nucleophilic substitution reactions, a feature absent in pyrazole analogs . Conversely, the pyrazole ring’s adjacent nitrogen atoms may facilitate coordination chemistry or tautomerism.
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